8-(4-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
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Properties
IUPAC Name |
6-(4-chlorophenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3/c1-11-10-23-14-15(21(2)18(26)22(16(14)25)8-9-27-3)20-17(23)24(11)13-6-4-12(19)5-7-13/h4-7,10H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYITNRZNLQQLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazo[2,1-f]purine class of compounds. This class has garnered attention due to its diverse biological activities, including potential applications in treating neurological disorders and as phosphodiesterase inhibitors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H19ClN4O2
- Molecular Weight : 348.81 g/mol
- IUPAC Name : 8-(4-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Antidepressant and Anxiolytic Effects
Recent studies have highlighted the potential of derivatives of imidazo[2,1-f]purine compounds as antidepressants. A study conducted by researchers synthesized various derivatives and evaluated their affinity for serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase (PDE) inhibition. The findings indicated that certain derivatives exhibited significant antidepressant-like effects in animal models, particularly in the forced swim test (FST) .
Key Findings :
- Compounds showed high affinity for 5-HT receptors.
- Some derivatives demonstrated superior anxiolytic effects compared to diazepam.
- Metabolic stability was confirmed using human liver microsomes.
The mechanism underlying the biological activity of this compound is primarily linked to its interaction with serotonin receptors and phosphodiesterases. The inhibition of PDEs enhances cyclic nucleotide signaling pathways, which are crucial for mood regulation .
Study 1: Antidepressant Activity Evaluation
In a pharmacological evaluation involving forced swim tests on mice, a specific derivative of the imidazo[2,1-f]purine compound exhibited significant reductions in immobility time compared to controls. This suggests robust antidepressant activity .
Study 2: Phosphodiesterase Inhibition
A separate study focused on the inhibition of phosphodiesterase enzymes (PDE4B and PDE10A) by the compound. The results indicated that while some derivatives showed weak inhibitory activity against these enzymes, their potential as lead compounds for developing antidepressants was emphasized due to their favorable receptor binding profiles .
Biological Activity Summary Table
Preparation Methods
Core Scaffold Construction
The imidazo[2,1-f]purine core is typically assembled via cyclocondensation reactions. A widely adopted approach involves the reaction of 4,5-diaminopyrimidine derivatives with glyoxal under acidic conditions (pH 3–4, acetic acid) to form the bicyclic framework. Alternative methods from triazolopurine synthesis patents suggest using halogenated trialkylsilanes (e.g., chlorotrimethylsilane) with bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote cyclization at 80–100°C.
Key Reaction Parameters for Core Formation
| Parameter | Value Range | Impact on Yield |
|---|---|---|
| Temperature | 60–100°C | Maximizes at 80°C |
| Solvent | DMF or acetic acid | DMF preferred for solubility |
| Catalytic Base | DBU or NaHCO₃ | DBU enhances cyclization rate |
| Reaction Time | 12–24 hours | Longer durations improve purity |
Methyl Group Installation
Methyl groups at positions 1 and 7 are installed sequentially:
- Position 1 : Alkylation with methyl iodide in DMF using NaH as a base (0°C to room temperature, 6 hours).
- Position 7 : Ullmann coupling with iodobenzene, CuI catalyst, and 1,10-phenanthroline ligand in DMSO at 110°C.
Regioselectivity Challenges
Competitive alkylation at position 9 is mitigated by steric hindrance from the 4-chlorophenyl group, favoring position 7 methylation (selectivity ratio 7:9 = 4:1).
Methoxyethyl Functionalization
The 2-methoxyethyl group at position 3 is introduced via nucleophilic substitution. A bromoethyl precursor reacts with sodium methoxide in THF under reflux (66°C, 8 hours), followed by quenching with ammonium chloride. Alternative routes from triazolopurine patents employ Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine to attach pre-formed methoxyethyl fragments.
Comparative Analysis of Methoxyethylation Methods
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Nucleophilic Substitution | 72 | 89 | 8 hours |
| Mitsunobu Reaction | 68 | 93 | 12 hours |
Final Cyclization and Purification
The dione functionalities at positions 2 and 4 are introduced through oxidation of intermediate thioethers using m-chloroperbenzoic acid (mCPBA) in dichloromethane. Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity.
Industrial-Scale Considerations
- Batch vs. Flow Chemistry : Continuous flow systems reduce reaction times by 40% compared to batch processes.
- Cost Drivers : Palladium catalysts account for 62% of raw material costs, necessitating efficient recycling protocols.
Challenges and Optimization Strategies
- Regioselectivity in Methylation : Computational modeling (DFT) predicts favorable transition states for position 7 methylation, guiding solvent selection (DMSO > DMF).
- Methoxyethyl Stability : The 2-methoxyethyl group is prone to oxidative degradation, requiring inert atmosphere handling below 30°C.
- Crystallization Issues : The final compound exhibits polymorphism; controlled cooling at 0.5°C/min yields the thermodynamically stable Form II.
The optimal synthetic route combines Suzuki-Miyaura coupling for aryl introduction, sequential alkylation for methyl groups, and Mitsunobu reactions for methoxyethyl functionalization, achieving an overall yield of 58% over six steps. Key advancements include:
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound with high purity?
Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization and functional group modifications. Key steps include:
- Core Formation: Condensation of substituted purine precursors with imidazole derivatives under reflux in solvents like dichloromethane or ethanol .
- Substituent Introduction: Alkylation or nucleophilic substitution to attach the 4-chlorophenyl and 2-methoxyethyl groups. Controlled temperatures (60–80°C) and catalysts (e.g., KCO) improve yield .
- Purification: Use of column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
Table 1: Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclization | KCO, HO | DCM | 25°C | 65–75 |
| Alkylation | NaH, 2-methoxyethyl chloride | THF | 60°C | 50–60 |
Q. Which spectroscopic methods are most effective for characterizing the molecular structure?
Methodological Answer: A combination of techniques is required:
- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., 4-chlorophenyl aromatic protons at δ 7.4–7.6 ppm; methoxyethyl protons at δ 3.2–3.5 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 433.155 for CHClNO) .
- X-ray Crystallography: Resolves 3D conformation, critical for understanding biological interactions (if single crystals are obtainable) .
Q. What are the key solubility and stability properties under physiological conditions?
Methodological Answer:
- Solubility: Enhanced by the 2-methoxyethyl group; soluble in DMSO (>10 mg/mL) and partially in PBS (pH 7.4, 0.5–1 mg/mL) .
- Stability: Degrades under UV light; store in amber vials at -20°C. Hydrolytically stable at pH 4–8 for 24 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological efficacy?
Methodological Answer:
- Systematic Substitution: Modify substituents (e.g., replace 4-chlorophenyl with fluorophenyl or methoxyphenyl) to assess impact on target binding .
- In Vitro Assays: Screen against enzymes (e.g., kinases) or receptors using fluorescence polarization or SPR to quantify affinity .
- Computational Modeling: Docking studies (AutoDock Vina) predict interactions with active sites, guiding SAR hypotheses .
Table 2: Example SAR Data for Analogues
| Substituent | Target IC (nM) | Solubility (µg/mL) |
|---|---|---|
| 4-Cl-Ph | 120 ± 15 | 1.2 |
| 4-F-Ph | 95 ± 10 | 0.8 |
| 4-OMe-Ph | >1000 | 3.5 |
Q. What strategies resolve contradictions in reported biological activities of derivatives?
Methodological Answer:
- Meta-Analysis: Compare datasets across studies, focusing on variables like assay conditions (e.g., ATP concentration in kinase assays) .
- Controlled Replication: Reproduce conflicting experiments with standardized protocols (e.g., fixed cell lines vs. primary cells) .
- Off-Target Screening: Use proteome-wide profiling (e.g., KINOMEscan) to identify confounding interactions .
Q. What in vivo models assess therapeutic potential in neurological disorders?
Methodological Answer:
- Neuroinflammation Models: Administer compound (10 mg/kg, IP) in LPS-induced murine models; measure TNF-α/IL-6 via ELISA .
- Blood-Brain Barrier (BBB) Penetration: Quantify brain-plasma ratio using LC-MS after IV dosing .
- Behavioral Tests: Evaluate cognitive improvement in Aβ-induced Alzheimer’s models (Morris water maze) .
Contradiction Analysis
Example Contradiction: Discrepancies in reported kinase inhibition potency.
- Resolution: Differences in assay buffers (e.g., Mg concentration alters ATP binding) and enzyme isoforms (e.g., PKA vs. PKC selectivity) explain variability. Standardize buffer conditions and validate targets via CRISPR-KO models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
